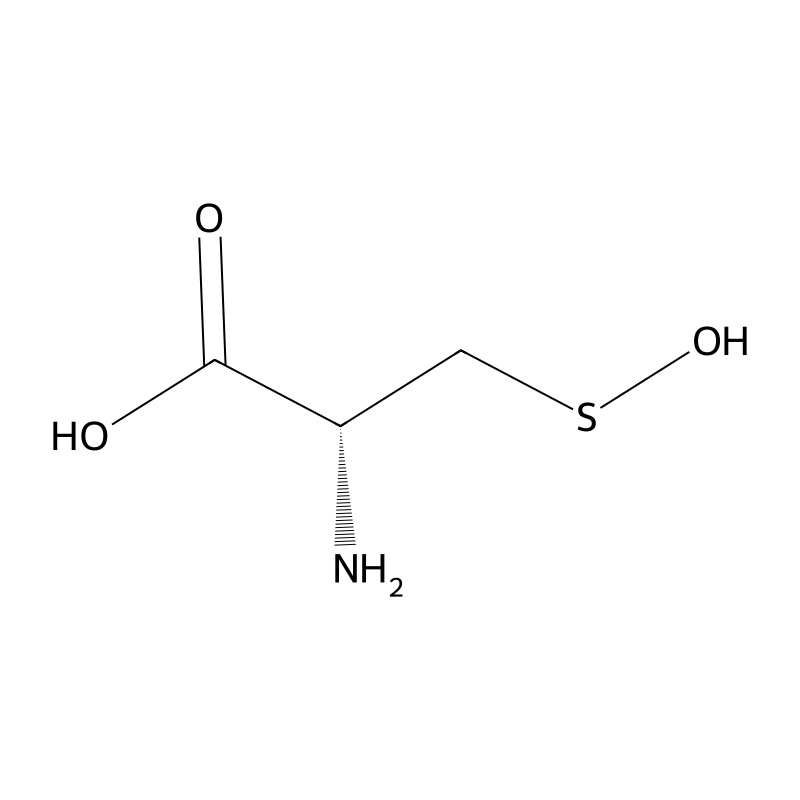

S-Hydroxycysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

S-Hydroxycysteine (CAS 5722-80-5), commonly referred to as cysteinesulfenic acid, is a critical intermediate in cellular redox signaling characterized by a highly reactive sulfur atom in the +1 oxidation state. For industrial and laboratory procurement, obtaining this specific oxidized form is essential for calibrating mass spectrometry assays, validating bioorthogonal trapping probes (such as dimedone and strained cycloalkynes), and synthesizing mixed disulfides. Unlike its reduced or over-oxidized counterparts, S-hydroxycysteine uniquely captures the transient, physiologically relevant "cysteine switch" state required for advanced redox proteomics, diagnostic development, and precise structural biology workflows [1].

Attempting to substitute S-hydroxycysteine with its reduced precursor (L-cysteine) or over-oxidized analogs (cysteinesulfinic acid) fundamentally compromises assay integrity and process reproducibility. In situ oxidation of L-cysteine with hydrogen peroxide inevitably produces an uncontrollable, heterogeneous mixture of sulfenic (+16 Da), sulfinic (+32 Da), and sulfonic (+48 Da) acids, alongside cystine dimers, making precise quantitative mass spectrometry calibration impossible. Conversely, utilizing cysteinesulfinic acid as a stable oxidized proxy fails because the +3 oxidation state is completely unreactive toward standard sulfenic acid traps like dimedone or bicyclo[6.1.0]nonyne (BCN), and cannot participate in thiol-disulfide exchange. Consequently, procurement of the exact S-hydroxycysteine form is non-negotiable for workflows requiring chemoselective trapping and exact mass-shift validation [1].

Chemoselective Reactivity with Bioorthogonal Trapping Probes

S-Hydroxycysteine demonstrates exclusive chemoselectivity toward 1,3-dicarbonyls (e.g., dimedone) and strained cycloalkynes (e.g., BCN), forming stable thioether or alkenyl sulfoxide adducts. Comparative studies confirm that while S-hydroxycysteine reacts quantitatively with these probes, over-oxidized analogs like cysteinesulfinic acid (Cys-SO2H) exhibit zero reactivity. Furthermore, BCN reacts with the sulfenic acid oxoform at rates more than 100-fold faster than standard 1,3-dicarbonyls, a kinetic profile that cannot be modeled using reduced L-cysteine or S-nitrosated derivatives [1].

| Evidence Dimension | Adduct formation with dimedone/BCN trapping reagents |

| Target Compound Data | >95% specific adduct formation (stable trapping) |

| Comparator Or Baseline | Cysteinesulfinic acid (Cys-SO2H) (0% reactivity) |

| Quantified Difference | Absolute specificity for the +1 oxidation state over the +3 state |

| Conditions | Physiological pH (7.4), standard redox trapping assay conditions |

Procuring the exact sulfenic acid state is mandatory for validating and calibrating redox-sensitive fluorescent and affinity probes without false-negative results.

Mass Spectrometry Calibration and Signal Purity

For mass spectrometry-based redox proteomics, S-hydroxycysteine provides the exact +16 Da mass shift required for calibrating sulfenylation detection assays. When researchers attempt to use in situ oxidation of L-cysteine (using H2O2) as a baseline, the resulting MS spectra are heavily contaminated with +32 Da (sulfinic acid), +48 Da (sulfonic acid), and dimerized cystine peaks due to uncontrolled over-oxidation. Direct utilization of S-hydroxycysteine eliminates these confounding artifacts, ensuring high signal-to-noise ratios during electrospray ionization (ESI-MS) and laser-induced dissociation (LID-PRM) workflows [1].

| Evidence Dimension | Analyte signal purity for +16 Da mass shift calibration |

| Target Compound Data | Discrete +16 Da standard signal relative to native cysteine |

| Comparator Or Baseline | L-Cysteine + H2O2 in situ mixture (Heterogeneous +16, +32, +48 Da signals) |

| Quantified Difference | Elimination of +32 Da and +48 Da confounding peaks during MS calibration |

| Conditions | Electrospray ionization mass spectrometry (ESI-MS) or LID-PRM |

Ensures accurate quantification of transient protein S-sulfenylation without background noise from over-oxidized artifacts.

Thiol-Disulfide Exchange Kinetics for Mixed Disulfide Synthesis

S-Hydroxycysteine is highly reactive toward physiological thiols (such as glutathione), rapidly undergoing condensation to form mixed disulfides. This rapid thiol-disulfide exchange is a hallmark of the sulfenic acid state. In contrast, cysteinesulfinic acid (Cys-SO2H) is completely inert to thiol nucleophiles, and cystine requires prior reduction to participate in exchange reactions. The rapid condensation kinetics of S-hydroxycysteine make it the only viable precursor for synthesizing specific, asymmetrical mixed-disulfide biochemical standards in vitro [1].

| Evidence Dimension | Rate of reaction with reduced thiols to form mixed disulfides |

| Target Compound Data | Rapid condensation to form mixed disulfides |

| Comparator Or Baseline | Cysteinesulfinic acid (Cys-SO2H) (Inert / 0% exchange) |

| Quantified Difference | Orders of magnitude faster disulfide formation compared to stable oxidized analogs |

| Conditions | Aqueous buffer, pH 7.4, presence of physiological thiols (e.g., GSH) |

Makes it the only viable precursor for synthesizing specific mixed-disulfide biochemical standards for assay development.

Calibration of Redox Proteomics Assays

S-Hydroxycysteine is essential as a precise +16 Da mass shift standard for calibrating high-resolution mass spectrometry (e.g., ESI-MS, LID-PRM) workflows. Its use prevents the calibration errors commonly caused by the heterogeneous over-oxidation mixtures (+32 Da, +48 Da) generated when using L-cysteine and hydrogen peroxide [1].

Validation of Bioorthogonal Trapping Probes

Due to its exclusive chemoselectivity, S-hydroxycysteine is the required substrate for validating the binding efficiency and kinetics of novel sulfenic acid traps, such as dimedone derivatives, biotin-benzoboroxole (Bio-ben), and strained cycloalkynes (BCN). Over-oxidized analogs cannot be used for this validation [2].

Synthesis of Asymmetrical Mixed Disulfides

The rapid thiol-disulfide exchange kinetics of S-hydroxycysteine make it an ideal precursor for the controlled, one-pot synthesis of asymmetrical mixed disulfides (e.g., cysteine-glutathione conjugates). This application is critical for developing reference standards for oxidative stress biomarker assays [3].

References

- [1] Miotto, G., et al. (2021). Unbiased Detection of Cysteine Sulfenic Acid by 473 nm Photodissociation Mass Spectrometry. Analytical Chemistry, 93(8), 3839-3847.

- [2] Poole, T. H., et al. (2014). Strained cycloalkynes as new protein sulfenic acid traps. Journal of the American Chemical Society, 136(17), 6167-6170.

- [3] Francoleon, N. E., et al. (2007). Reactive sulfur species: kinetics and mechanisms of the oxidation of cysteine by hypohalous acid to give cysteine sulfenic acid. Inorganic Chemistry, 46(24), 10267-10275.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

Other CAS

Wikipedia

S-oxy-L-cysteine

Cysteinesulfenic acid

Explore Compound Types